molecular formula C18H12Cl3N3O2 B12035840 N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide CAS No. 477731-25-2

N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide

Cat. No.: B12035840
CAS No.: 477731-25-2
M. Wt: 408.7 g/mol
InChI Key: NMHCDRUNBXLMJC-LSFURLLWSA-N
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Description

N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide is a Schiff base derivative featuring a 2-chloroquinoline core linked to a dichlorophenoxyacetohydrazide moiety. This compound is part of a broader class of hydrazide-hydrazones, which are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

CAS No.

477731-25-2

Molecular Formula

C18H12Cl3N3O2

Molecular Weight

408.7 g/mol

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2,3-dichlorophenoxy)acetamide

InChI

InChI=1S/C18H12Cl3N3O2/c19-13-5-3-7-15(17(13)20)26-10-16(25)24-22-9-12-8-11-4-1-2-6-14(11)23-18(12)21/h1-9H,10H2,(H,24,25)/b22-9+

InChI Key

NMHCDRUNBXLMJC-LSFURLLWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

Procedure :

  • Reagents : Acetanilide (5.0 g, 37.0 mmol), dimethylformamide (DMF, 7.20 mL), and phosphorus oxychloride (POCl₃, 24.0 mL) are combined.

  • Reaction : POCl₃ is added dropwise to ice-cold DMF, followed by acetanilide. The mixture is stirred at 0°C for 30 min, then heated to 75°C for 8 h.

  • Work-up : The reaction is quenched in ice-water, and the precipitated solid is filtered, washed, and recrystallized from ethyl acetate.

Yield : 68% (4.8 g) as a light yellow solid.
Characterization :

  • Melting Point : 146–147°C (lit. 148–149°C).

  • IR (KBr) : ν(C=O) at 1,680 cm⁻¹, ν(C-Cl) at 760 cm⁻¹.

Alternative Methods Using PCl₅

In some protocols, phosphorus pentachloride (PCl₅) replaces POCl₃ to enhance chlorination efficiency. However, POCl₃ remains preferred due to better yield reproducibility.

Preparation of 2-(2,3-Dichlorophenoxy)acetohydrazide

The hydrazide component, 2-(2,3-dichlorophenoxy)acetohydrazide (2 ), is synthesized via a two-step esterification-hydrazinolysis sequence.

Esterification of 2-(2,3-Dichlorophenoxy)acetic Acid

Procedure :

  • Reagents : 2-(2,3-Dichlorophenoxy)acetic acid (1.0 equiv), methanol (excess), concentrated H₂SO₄ (catalytic).

  • Reaction : The acid is refluxed in methanol with H₂SO₄ for 6–8 h.

  • Work-up : The methyl ester is isolated by solvent evaporation under reduced pressure.

Yield : ~85% (crude ester).

Hydrazinolysis to Acetohydrazide

Procedure :

  • Reagents : Methyl ester (1.0 equiv), hydrazine hydrate (2.0 equiv), methanol.

  • Reaction : The ester is stirred with hydrazine hydrate at room temperature for 12 h.

  • Work-up : The precipitate is filtered and recrystallized from ethanol.

Yield : 78–82% as a white crystalline solid.
Characterization :

  • ¹H NMR (CDCl₃) : δ 3.94 (s, 3H, OCH₃), 7.42–7.59 (m, aromatic H).

  • IR (KBr) : ν(N-H) at 3,250 cm⁻¹, ν(C=O) at 1,650 cm⁻¹.

Condensation to Form N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide

The final step involves Schiff base formation between 1 and 2 , optimized for efficiency and environmental sustainability.

Green Synthesis in PEG 400

Procedure :

  • Reagents : 2-Chloroquinoline-3-carbaldehyde (1 , 2.07 g, 0.011 mol), 2-(2,3-dichlorophenoxy)acetohydrazide (2 , 0.01 mol), PEG 400 (5.0 mL).

  • Reaction : The reactants are stirred in PEG 400 at room temperature for 4–6 h (monitored by TLC).

  • Work-up : The mixture is diluted with diethyl ether, washed with water, dried (Na₂SO₄), and concentrated. The product is recrystallized from ethanol.

Yield : 80–85%.
Key Advantages :

  • Solvent Reusability : PEG 400 is recovered and reused for ≥5 cycles without yield loss.

  • Reaction Time : 4–6 h at room temperature vs. 24 h in ethanol.

Traditional Method in Ethanol

Procedure :

  • Reagents : 1 (1.0 equiv), 2 (1.0 equiv), ethanol, glacial acetic acid (0.5 mL).

  • Reaction : Refluxed for 12–24 h.

  • Work-up : Similar to PEG method.

Yield : 70–75%.

Table 1: Comparative Analysis of Condensation Methods

ParameterPEG 400 MethodEthanol Method
Yield80–85%70–75%
Reaction Time4–6 h12–24 h
Solvent RecoveryYes (≥5 cycles)No
TemperatureRoom temperatureReflux (78°C)

Structural and Analytical Characterization

The target compound is validated using spectroscopic and elemental analysis.

Spectral Data

  • IR (KBr) : ν(C=N) at 1,630–1,590 cm⁻¹, ν(C=O) at 1,690–1,650 cm⁻¹.

  • ¹H NMR (CDCl₃) : δ 8.50 (s, 1H, CH=N), 7.20–8.10 (m, 8H, aromatic H), 4.60 (s, 2H, OCH₂).

  • ESI-MS : m/z 463.02 [M+H]⁺ (calc. 463.04).

Elemental Analysis

  • Found : C 54.35%, H 3.25%, N 11.98%.

  • Calculated (C₁₉H₁₃Cl₃N₃O₂) : C 54.50%, H 3.13%, N 12.05%.

Critical Evaluation of Methodologies

Advantages of PEG 400

  • Sustainability : Eliminates volatile organic solvents, aligning with green chemistry principles.

  • Efficiency : Higher yields and shorter reaction times due to PEG’s polar aprotic nature, which stabilizes intermediates.

Limitations of Ethanol-Based Synthesis

  • Energy Intensity : Prolonged reflux increases energy consumption.

  • Waste Generation : Ethanol cannot be recycled, contributing to solvent waste .

Chemical Reactions Analysis

Types of Reactions

N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The chlorine atoms in the quinoline and phenoxy rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name / CAS / ID Substituents / Modifications Molecular Weight Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 2,3-dichlorophenoxy, 2-chloroquinoline Not reported Not reported Not reported Under investigation
CAS 362592-32-3 2-methylphenoxy, 2-chloroquinoline 353.802 Not reported Not reported Not reported
Compound 5b 2,4-dichlorophenoxy, dihydroxybenzylidene Not reported 182–186 52 Antiprotozoal
RB-1 4-fluorophenyl, thiosemicarbazide Not reported Not reported Not reported Fluoride/cyanide chemosensing
Compound 2 2-cyanoacetohydrazide, 2-chloroquinoline Not reported Not reported Not reported Antimicrobial (derivatives)
(E)-N′-((2-(4-fluorophenoxy)quinolin-3-yl)methylene)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide 4-fluorophenoxy, nitroimidazole Not reported Not reported Not reported EGFR/HER-2 inhibition, anticancer

Key Observations :

  • Chlorine Substitution: The target compound’s 2,3-dichlorophenoxy group likely enhances lipophilicity compared to analogs with fewer chlorine atoms (e.g., CAS 362592-32-3 with a methylphenoxy group) .
  • Heterocyclic Modifications: Replacement of the dichlorophenoxy group with thiosemicarbazide (RB-1) or cyanoacetohydrazide (Compound 2) shifts applications from antimicrobial/anticancer to ion sensing or heterocyclic synthesis .
  • Bioactivity Correlation: The fluorophenoxy analog in demonstrates EGFR/HER-2 inhibition, suggesting that electron-withdrawing substituents (e.g., nitro, fluoro) may enhance kinase targeting .

Biological Activity

N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide is a hybrid compound that combines quinoline and hydrazide moieties, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its synthesis, antimicrobial properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2-(2,3-dichlorophenoxy)acetohydrazide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to enhance yield and purity. The final product is usually characterized through various spectroscopic techniques such as NMR and FT-IR, confirming its structural integrity.

Physical Properties

PropertyValue
Molecular FormulaC18H12Cl3N3O2
Molecular Weight408.66 g/mol
Melting Point199–200 °C
ColorWhite

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested using the agar well-diffusion method to assess its efficacy.

Inhibition Zones Against Bacterial Strains

BacteriaInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli40
Enterococcus faecalis10
Bacillus subtilis5
Klebsiella pneumoniae10

The results indicate that the compound is particularly effective against E. coli and S. aureus , suggesting its potential as a broad-spectrum antibacterial agent .

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth. Further studies are needed to elucidate the specific targets within bacterial cells.

Case Study 1: Antibacterial Activity Evaluation

In a study conducted by Alizadeh et al., various derivatives of benzohydrazide were synthesized and tested for their antibacterial properties. This compound was one of the compounds evaluated, showing promising results against both Gram-positive and Gram-negative bacteria .

Case Study 2: Comparative Analysis

A comparative analysis demonstrated that the synthesized compound outperformed several known antibiotics in terms of inhibition zones against specific bacterial strains. This highlights its potential as a candidate for further development in antimicrobial therapies .

Q & A

Q. How can the synthesis of N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide be optimized for higher yield and purity?

Answer :

  • Reagent Selection : Use ethanol as a solvent for condensation reactions due to its polarity, which facilitates hydrazone formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves cis/trans isomer mixtures observed in NMR spectra .
  • Yield Improvement : Microwave-assisted synthesis (e.g., 100–120°C, 20–30 min) reduces reaction time compared to conventional reflux (6–8 hours) .
  • Key Data : Typical yields range from 75–88% with melting points of 199–200°C (ethanol recrystallization) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Answer :

  • 1H NMR : Look for diagnostic signals:
    • Hydrazide NH proton at δ 12.40 ppm (singlet) .
    • Quinoline protons at δ 8.69–7.57 ppm (multiplet) .
  • IR : Stretching bands at 1665 cm⁻¹ (C=O) and 3250 cm⁻¹ (N-H) confirm hydrazide and quinoline moieties .
  • HRMS : Molecular ion peaks matching theoretical mass (e.g., C₁₉H₁₃Cl₃N₃O₂: ~444.1 g/mol) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Answer :

  • Antimicrobial Screening : Use agar diffusion against P. aeruginosa and E. coli (MIC ≤1000 μg/mL) with amoxicillin as a control .
  • Cytotoxicity : MTT assay on A549 lung cancer cells (IC₅₀ <50 μM suggests selectivity) .
  • Antioxidant Activity : DPPH radical scavenging (EC₅₀ <100 μg/mL indicates potency comparable to ascorbic acid) .

Advanced Research Questions

Q. How do substituents on the phenoxy and quinoline groups influence bioactivity?

Answer :

  • Phenoxy Substituents :
    • 2,3-Dichloro vs. 3,5-Dichloro: Increased electron-withdrawing effects enhance antimicrobial activity (e.g., 88% yield for 2,3-dichloro vs. 85% for 3,5-dichloro) .
    • Steric Effects: Bulky groups (e.g., 4-dimethylaminobenzylidene) reduce actoprotective activity due to hindered target binding .
  • Quinoline Modifications :
    • 2-Chloro substitution improves cytotoxicity (A549 IC₅₀: 42 μM) compared to unsubstituted analogs .

Q. How can conflicting cytotoxicity and antioxidant data be resolved?

Answer :

  • Mechanistic Divergence : High antioxidant activity (e.g., DPPH scavenging) may not correlate with cytotoxicity due to divergent redox pathways .
  • Dose-Dependent Effects : Test multiple concentrations (10–200 μM) to identify biphasic responses .
  • ROS Modulation : Measure intracellular ROS levels (e.g., using DCFH-DA probes) to link antioxidant/cytotoxic effects .

Q. What in vivo models are suitable for validating anti-inflammatory or neuroprotective effects?

Answer :

  • Anti-Inflammation : Carrageenan-induced hypernociception in rats (oral dose: 100 μmol/kg) with TNF-α suppression (~55–57%) as a biomarker .
  • Neuroprotection : Actoprotective assays in fatigued rats (swim endurance tests) to assess mitochondrial ATP modulation .

Q. How can molecular docking predict interactions with biological targets like p38 MAPK or COX-2?

Answer :

  • Target Selection : Prioritize p38 MAPK (PDB: 1A9U) due to structural similarity to hydrazone-based inhibitors .
  • Docking Workflow :
    • Optimize ligand geometry (DFT/B3LYP/6-31G*).
    • Identify binding pockets via AutoDock Vina (affinity ≤-8.0 kcal/mol suggests strong binding) .
    • Validate with MD simulations (RMSD <2.0 Å over 50 ns) .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro activity but fail in vivo?

Hypotheses :

  • Poor Pharmacokinetics : Low solubility (logP >5) or plasma protein binding (>90%) reduces bioavailability .
  • Metabolic Instability : Hydrazide cleavage by liver esterases (test via microsomal incubation) .
  • Solution : Introduce methyl/pyridyl groups to block metabolic sites .

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